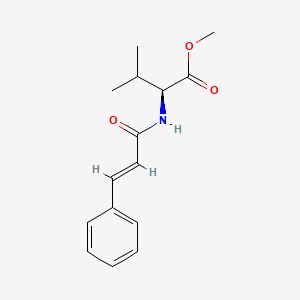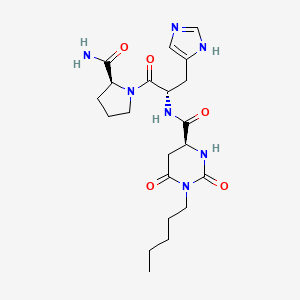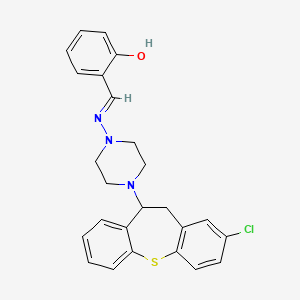
3-Chloro-N-(3-(3,3-dimethyl-1-triazenyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(3-(3,3-dimethyl-1-triazenyl)phenyl)propanamide is an organic compound with the chemical formula C11H15ClN4O and a molecular weight of 254.72 g/mol . This compound is characterized by the presence of a chloro group, a triazenyl group, and a propanamide moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 3-Chloro-N-(3-(3,3-dimethyl-1-triazenyl)phenyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 3-(3,3-dimethyl-1-triazenyl)aniline under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Chloro-N-(3-(3,3-dimethyl-1-triazenyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Chloro-N-(3-(3,3-dimethyl-1-triazenyl)phenyl)propanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-(3,3-dimethyl-1-triazenyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The triazenyl group is known to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components, resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-Chloro-N-(3-(3,3-dimethyl-1-triazenyl)phenyl)propanamide can be compared with other similar compounds such as:
3-Chloro-N,N-dimethylpropylamine hydrochloride: This compound has a similar chloro group but differs in the presence of a dimethylamine group instead of the triazenyl group.
3,3-Dimethyl-1-phenyltriazene: This compound shares the triazenyl group but lacks the chloro and propanamide moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
174752-86-4 |
|---|---|
Molecular Formula |
C11H15ClN4O |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
3-chloro-N-[3-(dimethylaminodiazenyl)phenyl]propanamide |
InChI |
InChI=1S/C11H15ClN4O/c1-16(2)15-14-10-5-3-4-9(8-10)13-11(17)6-7-12/h3-5,8H,6-7H2,1-2H3,(H,13,17) |
InChI Key |
IMUIWIPJUPKECM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


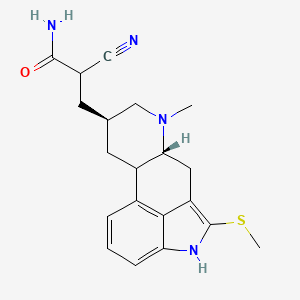
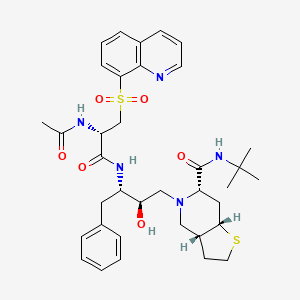

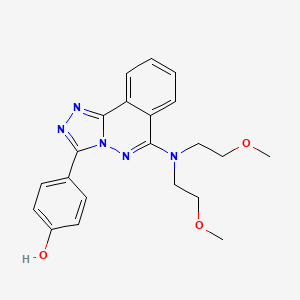


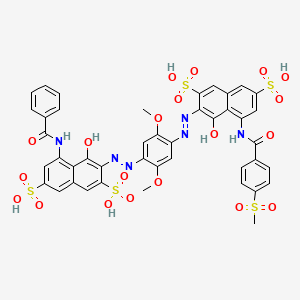
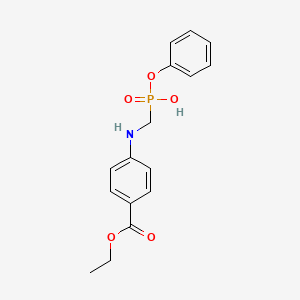
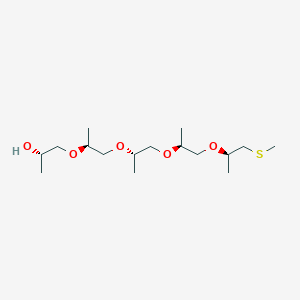
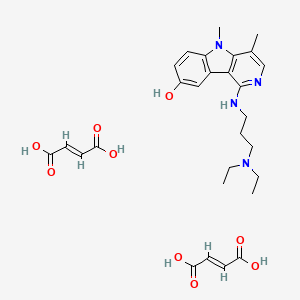
![2-[4-[[3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl]amino]cyclohexyl]propan-2-ol;hydrochloride](/img/structure/B12747716.png)
